4-ethyl-1H-pyrrole-3-carboxylic acid
Description
Significance of Pyrrole (B145914) Scaffolds in Organic and Synthetic Chemistry
Pyrrole scaffolds are fundamental building blocks in the world of organic chemistry. Their significance stems from their presence in a vast array of biologically crucial molecules. The pyrrole nucleus is the core component of the porphyrin ring system, which is central to heme (in hemoglobin and myoglobin), chlorophylls, and vitamin B12. This foundational role in nature has inspired chemists to explore pyrrole derivatives for a multitude of applications.
In synthetic chemistry, the pyrrole ring is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. Its aromatic nature, coupled with the reactivity of its carbon and nitrogen atoms, allows for extensive functionalization, enabling the creation of large libraries of compounds for drug discovery and materials science. nih.gov Pyrrole derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.gov
Historical Context of Pyrrole Carboxylic Acid Research
The history of pyrrole itself dates back to 1834 when it was detected in coal tar. However, the targeted synthesis of its derivatives, particularly pyrrole carboxylic acids, evolved from foundational reactions in heterocyclic chemistry. Two of the most classical and enduring methods for constructing the pyrrole ring are the Paal-Knorr synthesis (reported in 1884) and the Hantzsch pyrrole synthesis.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. This method is highly versatile and remains one of the most common routes to substituted pyrroles. The Hantzsch synthesis , on the other hand, is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. While historically significant, its yields can sometimes be low, which has led to numerous modifications over the years.
A particularly important advancement for the synthesis of 3,4-disubstituted pyrroles, the substitution pattern of 4-ethyl-1H-pyrrole-3-carboxylic acid, is the Van Leusen pyrrole synthesis . Developed in the 1970s, this reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile reagent that reacts with an activated alkene (a Michael acceptor) to form the pyrrole ring. nih.govorganic-chemistry.org This method is highly effective for preparing pyrroles with substituents at the 3- and 4-positions. researchgate.netmdpi.com
Contemporary Research Landscape of this compound and Analogs
Current research into this compound and its analogs is driven by their potential as intermediates in the synthesis of complex, biologically active molecules. The pyrrole-3-carboxylate substructure is a key feature in several important pharmaceutical agents.
Recent synthetic efforts have focused on developing more efficient, practical, and environmentally friendly methods for producing these compounds. A notable example is the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. For instance, researchers have devised a practical, one-pot synthesis for ethyl 4-substituted-1H-pyrrole-3-carboxylates starting from readily available aldehydes. acs.org This process involves a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which then undergoes a Van Leusen reaction with TosMIC to form the pyrrole ring. nih.govacs.org This streamlined approach is greener and more efficient for large-scale synthesis. acs.org
The biological activities of pyrrole derivatives are a major focus of contemporary studies. Various analogs of pyrrole-3-carboxylic acid have been investigated for a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov The specific substitution pattern on the pyrrole ring is crucial for determining the compound's biological activity, making the synthesis of specific analogs like the 4-ethyl variant a subject of significant interest.
Detailed Research Findings
The synthesis of this compound typically proceeds via its corresponding ethyl ester, which is then hydrolyzed. A prominent modern method for creating ethyl 4-alkyl-1H-pyrrole-3-carboxylates is a one-pot modification of the Van Leusen reaction. acs.org
The general scheme involves two main stages that are performed sequentially in a single reaction vessel:
Horner-Wadsworth-Emmons Reaction: An aldehyde (in this case, propanal) is reacted with triethyl phosphonoacetate to form an α,β-unsaturated ester.
Van Leusen Cycloaddition: The resulting ester is then reacted in situ with tosylmethyl isocyanide (TosMIC) in the presence of a strong base to yield the final ethyl 4-ethyl-1H-pyrrole-3-carboxylate.
Hydrolysis of the ester, typically under basic conditions followed by acidification, affords the target carboxylic acid.
Table 1: Representative One-Pot Synthesis of Ethyl 4-Alkyl-1H-Pyrrole-3-Carboxylates
| Alkyl Group (R) | Starting Aldehyde | Representative Yield (%) |
| iso-Butyl | Isovaleraldehyde | 53 |
| tert-Butyl | Trimethylacetaldehyde | 23 |
Data adapted from a study on practical one-pot syntheses of various ethyl 4-substituted-1H-pyrrole-3-carboxylates. Yields are for the isolated ethyl ester product. acs.org
The characterization of these compounds relies on standard analytical techniques.
Table 2: Spectroscopic Data for Representative Ethyl 4-Alkyl-1H-Pyrrole-3-Carboxylates
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Ethyl 4-iso-butyl-1H-pyrrole-3-carboxylate | 8.81 (br s, 1H), 7.37 (d, 1H), 6.50 (d, 1H), 4.24 (q, 2H), 2.56 (d, 2H), 1.86 (m, 1H), 1.33 (t, 3H), 0.90 (d, 6H) | 165.9, 125.0, 124.7, 117.8, 114.4, 59.5, 35.4, 29.1, 22.6, 14.5 |
| Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate | 8.20 (br s, 1H), 7.46 (d, 1H), 6.54 (d, 1H), 4.24 (q, 2H), 1.38 (s, 9H), 1.27 (t, 3H) | 165.0, 135.7, 126.8, 115.4, 113.9, 59.5, 31.4, 30.4, 14.5 |
Data from Shin, K. et al. (2008). While data for the 4-ethyl analog is not explicitly detailed, these values for similar aliphatic chains illustrate the expected chemical shifts. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-8-4-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLQJLPCFWKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Ethyl 1h Pyrrole 3 Carboxylic Acid and Its Precursors
Reaction Pathway Elucidation in Pyrrole (B145914) Carboxylic Acid Synthesis
The formation of the pyrrole ring in compounds such as 4-ethyl-1H-pyrrole-3-carboxylic acid can be achieved through several classical and modern synthetic methods. The elucidation of these reaction pathways has been a subject of extensive research, revealing intricate steps involving condensations, cyclizations, and aromatizations.
Several named reactions are fundamental to the synthesis of substituted pyrroles. The mechanisms of the Paal-Knorr, Knorr, and Hantzsch syntheses are particularly relevant.
Paal-Knorr Pyrrole Synthesis: This is one of the most direct methods for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as stronger acids can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism has been a subject of debate, with two primary proposed pathways: one involving an enamine intermediate and another proceeding through a hemiaminal.
Initial proposals suggested that the reaction begins with the formation of an imine at one carbonyl, which then tautomerizes to an enamine. This enamine would then attack the second carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrrole ring. However, kinetic studies by V. Amarnath and colleagues have provided strong evidence against this pathway being the rate-determining step. organic-chemistry.orgnih.gov Their research showed that the cyclization of meso- and dl-3,4-diethyl-2,5-hexanediones occurs at different rates, which would not be the case if they proceeded through a common, rapidly formed enamine intermediate. organic-chemistry.org
The currently accepted mechanism, supported by both experimental and computational studies, involves the following steps wikipedia.orguctm.eduresearchgate.net:
Protonation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl precursor.
Nucleophilic Attack by Amine: Ammonia or a primary amine attacks the protonated carbonyl, forming a carbinolamine.
Hemiaminal Formation: The carbinolamine rearranges to form a hemiaminal intermediate.
Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal attacks the second carbonyl group. This intramolecular nucleophilic attack is the rate-determining step of the reaction. alfa-chemistry.com This forms a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orguctm.edu
Dehydration: The cyclic intermediate undergoes two dehydration steps to eliminate two molecules of water, leading to the formation of the stable aromatic pyrrole ring. organic-chemistry.org
Density Functional Theory (DFT) calculations have corroborated this pathway, indicating that the hemiaminal cyclization is energetically more favorable than the enamine cyclization. researchgate.netrgmcet.edu.in These studies also highlight that water and hydrogen-bonding interactions play a crucial catalytic role in the necessary hydrogen-transfer steps. researchgate.netrgmcet.edu.in
Knorr Pyrrole Synthesis: This versatile reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as a β-ketoester) alpha to a carbonyl group. wikipedia.org To synthesize a this compound derivative, an α-amino-ketone would react with an appropriate β-ketoester like ethyl 2-ethylacetoacetate.
The mechanism proceeds as follows wikipedia.orgchemtube3d.com:
Condensation: The reaction initiates with the condensation between the amine of the α-amino-ketone and the ketone of the β-ketoester.
Imine/Enamine Formation: This condensation forms an imine, which then tautomerizes to its more stable enamine form.
Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the carbonyl group of the original α-amino-ketone moiety.
Dehydration and Aromatization: The resulting five-membered ring intermediate eliminates a molecule of water to achieve aromatization, yielding the substituted pyrrole. wikipedia.org
A significant practical consideration is that α-amino-ketones are prone to self-condensation. Therefore, they are often prepared in situ, for example, by the reduction of an α-oximino-ketone using zinc dust in acetic acid. wikipedia.org
Hantzsch Pyrrole Synthesis: The Hantzsch synthesis is another powerful method, reacting a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net For the target molecule, this could involve the reaction of ethyl 2-ethylacetoacetate, an α-haloketone, and ammonia.
The generally accepted mechanism involves these key steps wikipedia.orgquimicaorganica.org:
Enamine Formation: The β-ketoester reacts with ammonia or a primary amine to form an enamine intermediate.
Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the α-haloketone. There are two plausible sites of attack: the carbonyl carbon or the α-carbon (via an SN2 reaction). While both have been proposed, the attack on the carbonyl carbon is often depicted.
Cyclization and Dehydration: Following the initial bond formation, the intermediate undergoes cyclization and dehydration, similar to the Knorr synthesis, to form the pyrrole ring. wikipedia.org
This method has been adapted for continuous flow synthesis to produce pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and α-bromoketones. researchgate.netsyrris.comnih.gov
The identification of transient species is key to confirming reaction mechanisms. In the context of pyrrole synthesis, the debate between the hemiaminal and enamine intermediates in the Paal-Knorr reaction is a prime example. Kinetic isotope effect (KIE) studies using deuterated 4-oxoaldehydes provided crucial evidence. The observed KIE values were significantly smaller than what would be expected for a reaction involving the cleavage of a C-H bond during enamine formation, strongly suggesting that the hemiaminal is the intermediate undergoing the rate-limiting cyclization. nih.gov Computational DFT studies have further supported the stability and kinetic favorability of the hemiaminal intermediate and the transition states leading from it. researchgate.net
For the Knorr and Hantzsch syntheses, enamine intermediates are more widely accepted and central to the proposed mechanisms. wikipedia.orgwikipedia.org Their formation is a standard reaction between amines and carbonyl compounds. While often not isolated, their presence is inferred from the final products and is consistent with well-established principles of carbonyl and enamine chemistry. Modern analytical techniques like in-situ NMR and mass spectrometry can be employed to detect these short-lived intermediates under specific reaction conditions.
| Reaction | Key Intermediate(s) | Evidence |
| Paal-Knorr Synthesis | Hemiaminal, 2,5-dihydroxytetrahydropyrrole | Kinetic Isotope Effects, DFT Calculations nih.govresearchgate.net |
| Knorr Synthesis | Imine, Enamine | Mechanistic Precedent, Product Analysis wikipedia.orgchemtube3d.com |
| Hantzsch Synthesis | Enamine | Mechanistic Precedent, Product Analysis wikipedia.orgquimicaorganica.org |
Catalysts and reagents are pivotal in controlling the rate and outcome of pyrrole syntheses.
In the Paal-Knorr synthesis , the reaction is often accelerated by weak acids. organic-chemistry.org Brønsted acids (e.g., acetic acid, p-TsOH) and Lewis acids (e.g., Sc(OTf)₃, MgI₂, Yb(OTf)₃) can be used. uctm.eduthieme-connect.com The acid's role is to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the amine. uctm.edu The choice and concentration of the acid are critical; high acidity (pH < 3) can promote the competing Paal-Knorr furan synthesis. organic-chemistry.orgrgmcet.edu.in Modern variations have employed a wide range of catalysts to improve yields and reaction conditions, including solid-supported catalysts like silica-supported bismuth(III) chloride for greener, solvent-free approaches. uctm.edu
For the Knorr synthesis , zinc dust and acetic acid are the classical reagents used for the in situ reduction of the α-oximino-ketone precursor to the reactive α-amino-ketone. wikipedia.org More recently, catalytic versions have been developed, such as a manganese-catalyzed dehydrogenative coupling of amino alcohols with keto esters, which forms the pyrrole ring and liberates hydrogen gas as the only byproduct. organic-chemistry.org
In the Hantzsch synthesis , the reaction is typically base-catalyzed or proceeds under neutral conditions. The amine reagent itself can often act as the base to facilitate the necessary proton transfers. In some variations, organocatalysts like DABCO have been used, particularly in aqueous media. thieme-connect.com
| Synthesis Method | Typical Catalysts/Reagents | Role of Catalyst/Reagent |
| Paal-Knorr | Weak Brønsted acids (e.g., Acetic Acid), Lewis Acids (e.g., Sc(OTf)₃) | Activate carbonyl group for nucleophilic attack organic-chemistry.orguctm.edu |
| Knorr | Zinc, Acetic Acid; Mn complexes | In situ formation of α-amino-ketone; Catalytic dehydrogenative coupling wikipedia.orgorganic-chemistry.org |
| Hantzsch | Ammonia/Primary Amine, DABCO | Acts as nucleophile and base; Organocatalyst wikipedia.orgthieme-connect.com |
Carbon-Hydrogen Functionalization Mechanisms on Pyrrole Rings
Direct C-H functionalization offers an atom-economical way to modify the pyrrole scaffold after its formation. For a substrate like ethyl 4-ethyl-1H-pyrrole-3-carboxylate, the C2 and C5 positions are the most reactive sites for electrophilic substitution due to the electron-rich nature of the pyrrole ring.
A notable example is the palladium-catalyzed oxidative Heck reaction (alkenylation) of 4-aryl-1H-pyrrole-3-carboxylates. nih.gov This reaction demonstrates switchable regioselectivity between the C2 and C5 positions controlled by the solvent. The proposed mechanism involves:
C-H Activation: The Pd(II) catalyst coordinates to the pyrrole ring and facilitates the cleavage of a C-H bond at either the C2 or C5 position, forming a palladacycle intermediate. This step is often the rate-determining one.
Olefin Insertion: The alkene substrate coordinates to the palladium center and inserts into the Pd-C bond.
β-Hydride Elimination: The resulting alkyl-palladium intermediate undergoes β-hydride elimination to release the alkenylated pyrrole product and a Pd(II)-hydride species.
Catalyst Regeneration: The Pd(II) catalyst is regenerated from the Pd(0) formed after reductive elimination, using an oxidant like benzoquinone or oxygen.
The solvent's role in directing the regioselectivity is likely due to its influence on the stability of the transition states during the C-H activation step. nih.gov Other C-H functionalization reactions on pyrroles include Friedel-Crafts acylations, aroylations, and carbene insertions, each with its distinct mechanistic pathway. rsc.orgresearchgate.net
Ring Rearrangements and Cyclization Mechanisms
Beyond the classical condensation reactions, various cyclization and ring rearrangement strategies are employed to synthesize the pyrrole core.
Ring-Closing Metathesis (RCM): This method uses ruthenium catalysts (e.g., Grubbs catalyst) to form a pyrroline (B1223166) ring from a diallylamine (B93489) precursor. The pyrroline can then be oxidized in situ to the aromatic pyrrole. researchgate.netresearchgate.net The mechanism involves the standard olefin metathesis pathway of [2+2] cycloaddition with the ruthenium alkylidene, formation of a metallacyclobutane, and subsequent cycloreversion to form the new double bond of the pyrroline ring and regenerate the catalyst.
Electrocyclization Reactions: An electrocyclic ring closure is the key step in a one-pot synthesis of pyrrole-2-carboxylates from chalcones and glycine (B1666218) esters. organic-chemistry.org This pericyclic reaction involves the formation of a sigma bond between the ends of a conjugated system. The resulting dihydro-pyrrole intermediate is then oxidized to the pyrrole.
Ring Contraction: Pyrroles can also be formed via the ring contraction of larger heterocyclic systems. For example, 3-carboxylate-1,4-dihydropyridines can undergo a TEMPO-mediated ring contraction to yield pyrrole derivatives. DFT calculations suggest a complex mechanism involving hydrogen release, coupling with TEMPO, ring-opening of the dihydropyridine, and subsequent recyclization to form the five-membered pyrrole ring. researchgate.net
Kinetics and Thermodynamics of Pyrrole Carboxylic Acid Forming Reactions
The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility and rate of pyrrole synthesis.
For the Paal-Knorr reaction , kinetic studies have been instrumental in elucidating the mechanism. As mentioned, the observation that different stereoisomers of a 1,4-diketone cyclize at different rates was key to ruling out a mechanism where enamine formation is the rate-determining step. organic-chemistry.org Studies on the hydrothermal liquefaction of glucose-glycine mixtures to form pyrroles via the Paal-Knorr pathway have allowed for the development of reversible power-law kinetics models. These models help determine Arrhenius parameters (activation energy) and thermodynamic properties (Gibbs free energy) for the reaction network, confirming the favorability of the cyclization and dehydration steps. acs.org
The table below summarizes representative calculated thermodynamic data for a model Paal-Knorr reaction.
| Reaction Step | ΔG (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Aqueous) |
| Hemiaminal Formation | -5.8 | +2.1 |
| Cyclization Transition State | +28.5 | +23.4 |
| Dehydration | -15.2 | -10.5 |
| Overall Reaction | -32.1 | -26.8 |
| Data derived from DFT calculations on the reaction of 2,5-hexanedione (B30556) with methylamine. Actual values will vary based on specific substrates and conditions. |
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrole Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-ethyl-1H-pyrrole-3-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrole (B145914) ring, the ethyl group, the carboxylic acid, and the N-H group. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the pyrrole ring.
The protons on the pyrrole ring are expected to appear in the aromatic region of the spectrum. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, while the N-H proton of the pyrrole ring also appears as a broad singlet.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Pyrrole Ring) | 6.5 - 7.5 | Doublet | 2-3 |
| H (Pyrrole Ring) | 6.0 - 7.0 | Doublet | 2-3 |
| -CH2- (Ethyl) | 2.5 - 3.0 | Quartet | ~7 |
| -CH3 (Ethyl) | 1.0 - 1.5 | Triplet | ~7 |
| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |
| N-H | 8.0 - 9.0 | Broad Singlet | N/A |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically in the range of 160-180 ppm. The sp²-hybridized carbons of the pyrrole ring will resonate in the aromatic region, while the sp³-hybridized carbons of the ethyl group will appear in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| C (Pyrrole Ring) | 120 - 140 |
| C (Pyrrole Ring) | 110 - 130 |
| C (Pyrrole Ring) | 100 - 120 |
| C (Pyrrole Ring) | 100 - 120 |
| -CH2- (Ethyl) | 20 - 30 |
| -CH3 (Ethyl) | 10 - 20 |
Note: The exact chemical shifts can vary depending on the solvent.
To unambiguously assign all proton and carbon signals and to elucidate the connectivity between atoms, advanced multi-dimensional NMR techniques are often employed.
Correlation Spectroscopy (COSY): This technique reveals proton-proton coupling interactions, helping to identify adjacent protons, such as those within the ethyl group and on the pyrrole ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the ethyl group, the carboxylic acid group, and the pyrrole ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyrrole ring, and the ethyl group.
The most prominent feature in the IR spectrum of a carboxylic acid is a very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually between 1700 and 1725 cm⁻¹. The N-H stretch of the pyrrole ring is expected to appear as a moderate to sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrrole ring will be observed in the 2800-3100 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Pyrrole | N-H Stretch | 3300 - 3500 | Moderate |
| Alkyl/Aryl | C-H Stretch | 2800 - 3100 | Moderate to Strong |
| Pyrrole Ring | C=C Stretch | 1500 - 1600 | Moderate |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
For this compound (C₇H₉NO₂), the molecular weight is approximately 139.15 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
The fragmentation pattern can give further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of a carboxyl group (•COOH, mass 45). The ethyl group may also be lost as an ethyl radical (•CH₂CH₃, mass 29).
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 139 | Molecular Ion |
| [M - OH]⁺ | 122 | Loss of a hydroxyl radical |
| [M - COOH]⁺ | 94 | Loss of a carboxyl group |
| [M - CH₂CH₃]⁺ | 110 | Loss of an ethyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a definitive structural determination.
This technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. Carboxylic acids in the solid state often form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked together. X-ray crystallography would confirm the presence and geometry of such interactions, as well as any hydrogen bonding involving the N-H group of the pyrrole ring. This detailed structural information is invaluable for understanding the physical properties and intermolecular forces of the compound.
Other Spectroscopic Methods (e.g., UV-Vis, Raman)
Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, other spectrometric techniques such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy provide valuable insights into the electronic structure and vibrational modes of pyrrole carboxylic acids. These methods are crucial for characterizing the chromophoric system of the pyrrole ring and understanding the molecular vibrations that are complementary to those observed in IR spectroscopy.
UV-Vis Spectroscopy
Ultraviolet-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by a compound like this compound is governed by the presence of chromophores, which are typically unsaturated systems like the pyrrole ring and the carboxylic acid group.
Pyrrole itself exhibits strong absorption in the UV region. The electronic spectrum of pyrrole derivatives is influenced by the π → π* transitions within the aromatic ring. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrrole ring. For simple, unconjugated carboxylic acids, the n → π* transition of the carbonyl group results in a weak absorption band around 200-210 nm, which is often not practically useful for detailed analysis. libretexts.org
However, when the carboxylic acid group is conjugated with the pyrrole ring, as in this compound, it can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the conjugated π-system. Studies on various pyrrole derivatives have shown that extending π-conjugation results in substantial red shifts in absorption spectra. acs.org For instance, the UV-vis spectra of polypyrrole films, which represent an extensively conjugated system, show strong absorption bands that can extend into the visible region, with peaks observed between 490-530 nm and around 860-880 nm, corresponding to the formation of polarons and bipolarons. researchgate.net While this compound is a monomer and not a conjugated polymer, the principles of how substituents affect the electronic structure are transferable.
The specific absorption maximum (λmax) for this compound would be expected to be in the ultraviolet region, influenced by both the pyrrole ring and the ethyl and carboxylic acid substituents. The exact wavelength and molar absorptivity would be determined by the solvent used and the specific electronic environment created by the substituents.
Interactive Data Table: Expected UV-Vis Absorption for Pyrrole Derivatives
| Compound/System | Functional Groups | Expected Absorption Region (λmax) | Transition Type | Reference |
| Simple Carboxylic Acids | -COOH | ~210 nm | n → π | libretexts.org |
| Pyrrole | Pyrrole Ring | ~210 nm | π → π | N/A |
| Substituted Pyrroles | Pyrrole Ring, Various Substituents | Shifted due to conjugation | π → π | acs.org |
| Polypyrrole | Conjugated Pyrrole Chains | 490-530 nm and 860-880 nm | π → π (Polaron/Bipolaron bands) | researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and is particularly useful for studying the structure of pyrrole-containing compounds. It provides information complementary to IR spectroscopy. The technique is based on the inelastic scattering of monochromatic light.
The Raman spectrum of a substituted pyrrole like this compound would be characterized by several key vibrational modes. The vibrations of the pyrrole ring are particularly prominent. In studies of related compounds, such as poly(4-(3-pyrrolyl)butyric acid), characteristic Raman peaks for the pyrrole ring are observed. researchgate.net For instance, the C=C stretching vibrations typically appear in the 1500-1600 cm-1 region, while C-C and C-N stretching vibrations are found at lower wavenumbers, around 1300-1400 cm-1. researchgate.net
A spectroscopic study on pyrrole-2-carboxylic acid, a close analogue, confirmed the presence of characteristic bands for the pyrrole ring and the carboxylic acid group. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid, which is strong in the IR spectrum, also gives a characteristic Raman band, typically observed around 1650-1710 cm-1. The exact position of this band can be influenced by hydrogen bonding. researchgate.netresearchgate.net
Interactive Data Table: Characteristic Raman Shifts for Pyrrole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Compound/System Studied | Reference |
| C=O Stretch (Carboxylic Acid) | 1650 - 1710 | Poly(4-(3-pyrrolyl)butyric acid) | researchgate.net |
| C=C Stretch (Pyrrole Ring) | 1579 | Poly(4-(3-pyrrolyl)butyric acid) | researchgate.net |
| C-N Stretch (Pyrrole Ring) | 1390 | Poly(4-(3-pyrrolyl)butyric acid) | researchgate.net |
| C-C Stretch (Pyrrole Ring) | 1320 | Poly(4-(3-pyrrolyl)butyric acid) | researchgate.net |
Theoretical and Computational Chemistry Studies on Pyrrole Carboxylic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to explore the properties of pyrrole (B145914) derivatives.
Density Functional Theory (DFT) has become a primary method for studying pyrrole carboxylic acids due to its balance of accuracy and computational cost. The B3LYP functional combined with basis sets like 6-311+G(d) or 6-311++G(d,p) is commonly employed for these systems. researchgate.netacs.orgresearchgate.net
DFT is used to:
Optimize Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, predicting bond lengths and angles.
Calculate Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be computed, which aids in the assignment of experimental spectral bands. For pyrrole-2-carboxylic acid, DFT calculations have been essential in assigning vibrational modes for different conformers. acs.orgresearchgate.net
Determine Binding Energies: The stability of intermolecular complexes, such as the hydrogen-bonded dimers formed by carboxylic acids, can be quantified. Studies on PCA confirm the formation of stable cyclic dimers in the solid state. researchgate.netacs.org
Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2), are also applied to pyrrole carboxylic acid systems, often to provide benchmark data for comparison with DFT results. researchgate.net These methods are computationally more intensive but can offer higher accuracy for certain properties, particularly those involving electron correlation. For instance, MP2 calculations have been used to analyze the π-electron delocalization within the pyrrole ring and its influence on the strength of hydrogen bonds in PCA dimers. researchgate.net
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. rdd.edu.iq The energy of the HOMO is related to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov
For pyrrole-based systems, these orbitals are typically delocalized over the conjugated π-system. The distribution of HOMO and LUMO provides insight into the most probable sites for electrophilic and nucleophilic attacks, respectively.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.06 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.52 |
Note: Values are representative based on DFT calculations for similar heterocyclic carboxylic acid systems and serve as an illustrative example. materialsciencejournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net These descriptors help predict the stability, reactivity, and interaction potential of the molecule.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.
| Reactivity Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.06 |
| Electron Affinity (A) | -ELUMO | 2.54 |
| Electronegativity (χ) | (I + A) / 2 | 4.80 |
| Chemical Hardness (η) | (I - A) / 2 | 2.26 |
| Chemical Softness (S) | 1 / η | 0.44 |
Note: Values are derived from the illustrative HOMO/LUMO energies in Table 1. materialsciencejournal.orgresearchgate.net
Conformational Analysis and Energetic Preferences
Pyrrole carboxylic acids can exist in different conformations due to the rotation around single bonds. The two primary sources of conformational isomerism are the orientation of the carboxylic acid group relative to the pyrrole ring and the internal rotation within the carboxylic acid group itself.
Rotation of the Carboxylic Group: The rotation around the C-C bond connecting the carboxylic group to the pyrrole ring leads to different conformers. For pyrrole-2-carboxylic acid, these are often referred to as s-cis (or syn) and s-trans (or anti), depending on whether the C=O bond is oriented toward or away from the pyrrole nitrogen. longdom.org Theoretical studies consistently show that the planar syn-conformer is more stable. longdom.org
Internal Carboxyl Rotation: The carboxylic acid group itself has two planar conformations: syn and anti, referring to the orientation of the hydroxyl proton with respect to the carbonyl oxygen (O=C-O-H dihedral angle near 0° or 180°, respectively). The syn conformation is significantly more stable due to favorable electronic interactions, with a high energy barrier for rotation to the anti form. nih.gov
Experimental and computational studies on pyrrole-2-carboxylic acid have identified two coexisting conformers in cryogenic matrices, both having a cis COOH group but differing in the orientation of this group relative to the ring. nih.gov The syn NCC=O arrangement was found to be the most stable form. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The presence of both a proton donor (N-H in the pyrrole ring and O-H in the carboxyl group) and a proton acceptor (C=O) makes pyrrole carboxylic acids highly capable of forming strong intermolecular hydrogen bonds. researchgate.net
In the solid state, carboxylic acids typically form centrosymmetric cyclic dimers through two strong O-H···O=C hydrogen bonds. acs.orgresearchgate.net This recurring and predictable motif is described using graph-set notation as R²₂(8), which indicates a ring formed by two hydrogen-bond donors and two acceptors, encompassing eight atoms. researchgate.netmdpi.com Computational studies on pyrrole-2-carboxylic acid have examined the structure and binding energy of these dimers, confirming their stability. researchgate.netacs.orgresearchgate.net
The N-H group of the pyrrole ring can also participate in hydrogen bonding, potentially leading to more complex one-dimensional chains or two-dimensional sheets in the crystal lattice. mdpi.comrsc.org The interplay between the strong carboxyl-carboxyl dimer formation and the secondary N-H interactions dictates the final crystal packing. The Bader "atoms in molecules" theory has been used to computationally characterize and quantify the strength of these different hydrogen bonds. acs.org
Simulation of Reaction Mechanisms and Transition States
The simulation of reaction mechanisms using computational methods, primarily Density Functional Theory (DFT), allows for the detailed exploration of potential energy surfaces, identifying reactants, products, intermediates, and transition states. For a molecule like 4-ethyl-1H-pyrrole-3-carboxylic acid, several types of reactions could be of interest, including electrophilic substitution on the pyrrole ring, reactions involving the carboxylic acid group, and cycloaddition reactions.
Methodology: Computational chemists employ various levels of theory and basis sets to model these reactions. A common approach involves geometry optimization of all stationary points on the potential energy surface. Frequency calculations are then performed to characterize these structures: minima (reactants, intermediates, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a transition state connects the correct reactant and product.
Illustrative Reaction: Electrophilic Aromatic Substitution The pyrrole ring is known to be electron-rich and susceptible to electrophilic attack. The ethyl group at the 4-position is an electron-donating group, which would further activate the ring. The carboxylic acid group at the 3-position is an electron-withdrawing group and a deactivator. The regioselectivity of electrophilic substitution (e.g., nitration, halogenation) would be determined by the relative activation/deactivation and directing effects of these substituents.
Computational simulations can predict the most likely site of attack by calculating the activation energies for substitution at each possible position on the ring. The transition state for the attack of an electrophile (E+) would involve the formation of a sigma complex (arenium ion). The stability of this intermediate is a key factor in determining the reaction pathway.
| Position of Attack | Relative Energy of Transition State (kcal/mol) | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| C2 | 15.2 | -5.8 | Yes |
| C5 | 18.9 | -3.1 | No |
The data in the table suggests that electrophilic attack at the C2 position would be favored due to a lower activation barrier, leading to the formation of 2-nitro-4-ethyl-1H-pyrrole-3-carboxylic acid as the major product. This is consistent with the general reactivity patterns of substituted pyrroles, where the position adjacent to the nitrogen is often highly activated.
Excited State Proton Transfer Investigations
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon often leads to a large Stokes shift in the fluorescence spectrum, as the emission occurs from a tautomeric species with a different geometry and electronic structure than the initially excited molecule. For ESIPT to occur, a molecule must possess a proton donor and a proton acceptor group in close proximity, typically connected by an intramolecular hydrogen bond.
In this compound, the pyrrolic N-H group can act as a proton donor, and the carbonyl oxygen of the carboxylic acid can act as a proton acceptor. Upon photoexcitation, the acidity of the N-H proton and the basicity of the carbonyl oxygen are expected to increase, facilitating the proton transfer.
Computational Approach to ESIPT: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study excited states of molecules. To investigate ESIPT in this compound, one would perform the following computational steps:
Ground State Optimization: The geometry of the molecule in its electronic ground state (S₀) is optimized.
Excited State Optimization: The geometry of the molecule in its first singlet excited state (S₁) is optimized. This often reveals significant changes in bond lengths and angles, particularly in the region of the intramolecular hydrogen bond.
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed along the proton transfer coordinate in both the ground and excited states. This involves systematically changing the N-H bond length and the O-H bond length (of the tautomer) and calculating the energy at each point, while allowing the rest of the molecule to relax.
Identification of Transition States: The transition state for proton transfer in both the ground and excited states can be located on the respective potential energy surfaces.
The results of such a study for a hypothetical pyrrole carboxylic acid are summarized in the following illustrative table. These values are representative and intended for educational purposes.
| Parameter | Ground State (S₀) | Excited State (S₁) |
|---|---|---|
| Energy Barrier for Proton Transfer (kcal/mol) | 12.5 | 1.5 |
| Relative Energy of Tautomer (kcal/mol) | 8.0 | -5.0 |
| N-H...O distance (Å) | 1.85 | 1.60 |
The hypothetical data in this table indicates that in the ground state, the proton transfer is endergonic with a significant energy barrier. However, in the excited state, the tautomer is more stable than the initial excited state, and the barrier to proton transfer is very low. This suggests that upon photoexcitation, ESIPT would be a rapid and efficient process, leading to dual fluorescence: a normal emission from the locally excited state and a red-shifted emission from the proton-transferred tautomer.
Derivatives and Chemical Transformations of 4 Ethyl 1h Pyrrole 3 Carboxylic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for functionalization, enabling its conversion into several other functional groups.
Esterification: 4-Ethyl-1H-pyrrole-3-carboxylic acid can be converted to its corresponding esters through several methods. The most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. britannica.com This reaction is an equilibrium process, and to drive it towards the product, the water formed is typically removed.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents.
Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with an amine is often inefficient. libretexts.org Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by an amine. google.com Another approach is to first convert the carboxylic acid to an acyl chloride, which then smoothly reacts with an amine to yield the desired amide.
| Reaction | Reagent(s) | Product |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | 4-Ethyl-1H-pyrrole-3-carboxylate ester |
| Amidation | Amine (e.g., Diethylamine), Coupling Agent (e.g., DCC) | N,N-Dialkyl-4-ethyl-1H-pyrrole-3-carboxamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.orgchemguide.co.uk The reaction proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk
The reduction process involves the formation of an aldehyde as an intermediate. chemguide.co.ukchemistrysteps.com However, isolating the aldehyde is challenging because aldehydes are more reactive towards reduction than the starting carboxylic acid. libretexts.orgchemguide.co.uk Therefore, the reaction typically proceeds to the primary alcohol. savemyexams.com To obtain the aldehyde, indirect methods are necessary, such as converting the carboxylic acid to an acyl chloride or ester first, and then using a less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for the acyl chloride or diisobutylaluminum hydride (DIBAL-H) for the ester. libretexts.orgchemistrysteps.com
| Starting Material | Reducing Agent | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | (4-Ethyl-1H-pyrrol-3-yl)methanol |
| 4-Ethyl-1H-pyrrole-3-carbonyl chloride | Lithium tri-tert-butoxyaluminum hydride | 4-Ethyl-1H-pyrrole-3-carbaldehyde |
| Ethyl 4-ethyl-1H-pyrrole-3-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | 4-Ethyl-1H-pyrrole-3-carbaldehyde |
This compound can be readily converted into the more reactive 4-ethyl-1H-pyrrole-3-carbonyl halide. The most common method for synthesizing the acyl chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). libretexts.org Oxalyl chloride is another effective reagent for this transformation. libretexts.orgnih.gov For the synthesis of acyl bromides, phosphorus tribromide (PBr₃) can be employed. libretexts.org These acyl halides are valuable synthetic intermediates due to their high reactivity in nucleophilic acyl substitution reactions. libretexts.org
| Desired Acyl Halide | Halogenating Agent | Byproducts |
| Acyl chloride | Thionyl chloride (SOCl₂) | SO₂ + HCl |
| Acyl chloride | Oxalyl chloride ((COCl)₂) | CO + CO₂ + HCl |
| Acyl bromide | Phosphorus tribromide (PBr₃) | H₃PO₃ |
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. pearson.comwikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly activating it towards electrophilic attack. pearson.com In substituted pyrroles, the position of electrophilic attack is directed by the existing substituents.
For this compound, the ethyl group at the C4 position is an activating, ortho-, para-directing group, while the carboxylic acid group at the C3 position is a deactivating, meta-directing group. However, in the highly activated pyrrole system, the directing influence of the nitrogen atom generally dominates, favoring substitution at the C2 and C5 positions, which are alpha to the nitrogen. The C5 position is sterically less hindered than the C2 position, which is flanked by the carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the C5 position, followed by the C2 position.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com Due to the high reactivity of the pyrrole ring, mild reaction conditions are often sufficient for these transformations. pearson.com
| Reaction | Electrophile | Typical Reagent(s) | Expected Major Product |
| Halogenation | Br⁺ | Br₂ in a non-polar solvent | 5-Bromo-4-ethyl-1H-pyrrole-3-carboxylic acid |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ (mild conditions) | 4-Ethyl-5-nitro-1H-pyrrole-3-carboxylic acid |
| Sulfonation | SO₃ | SO₃ in pyridine | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-Acyl-4-ethyl-1H-pyrrole-3-carboxylic acid |
Nucleophilic Substitutions and Additions
The primary site for nucleophilic attack on this compound and its derivatives is the electrophilic carbonyl carbon of the carboxylic acid moiety. These reactions proceed via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This pathway involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com
The reactivity of the carboxylic acid derivative towards nucleophilic attack depends on the nature of the leaving group. Acyl halides are the most reactive, followed by anhydrides, esters, and finally amides. libretexts.org The carboxylic acid itself can be attacked by strong nucleophiles, but it is often converted to a more reactive derivative first to facilitate the reaction.
Examples of nucleophilic acyl substitution have been discussed in the context of esterification and amidation (Section 6.1.1). Other nucleophiles, such as Grignard reagents, can also react with derivatives of this compound. For instance, the reaction of an ester derivative with two equivalents of a Grignard reagent would yield a tertiary alcohol. uomustansiriyah.edu.iq
Derivatization at the Nitrogen Atom (N-Substitution)
The hydrogen atom on the nitrogen of the pyrrole ring is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles to introduce a substituent at the nitrogen atom. This process is known as N-substitution.
Common electrophiles used for N-substitution include alkyl halides, acyl halides, and sulfonyl chlorides. This allows for the introduction of a wide range of functional groups at the nitrogen position, further diversifying the chemical space of derivatives obtainable from this compound.
| Reaction Type | Electrophile | Reagent(s) | Product |
| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | Base (e.g., NaH), Alkyl halide | 1-Alkyl-4-ethyl-1H-pyrrole-3-carboxylic acid |
| N-Acylation | Acyl halide (e.g., Acetyl chloride) | Base (e.g., NaH), Acyl halide | 1-Acyl-4-ethyl-1H-pyrrole-3-carboxylic acid |
| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Base (e.g., NaH), Sulfonyl chloride | 1-Sulfonyl-4-ethyl-1H-pyrrole-3-carboxylic acid |
Side-Chain Functionalization (e.g., Ethyl Group Modification)
The ethyl group at the C4 position of this compound offers a site for various chemical modifications, enabling the introduction of further functionality. While specific literature on the side-chain functionalization of this exact molecule is limited, plausible transformations can be inferred from the well-established reactivity of alkyl groups attached to aromatic and heterocyclic rings. The carbon atom of the ethyl group adjacent to the pyrrole ring is analogous to a benzylic position, making it susceptible to free radical halogenation and oxidation reactions. numberanalytics.comlibretexts.org
Benzylic Halogenation:
One of the most common methods for the functionalization of such an ethyl group is free radical bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or upon photochemical induction. numberanalytics.comlibretexts.org The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group. The resulting resonance-stabilized radical then reacts with a bromine source to yield the halogenated product.
The primary product of such a reaction would be 4-(1-bromoethyl)-1H-pyrrole-3-carboxylic acid. This bromo-derivative is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups, including hydroxyl, cyano, and amino moieties.
Interactive Data Table: Plausible Benzylic Halogenation of this compound
| Reagent | Initiator | Solvent | Plausible Product |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or UV light | Carbon tetrachloride (CCl4) | 4-(1-Bromoethyl)-1H-pyrrole-3-carboxylic acid |
| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) or UV light | Carbon tetrachloride (CCl4) | 4-(1-Chloroethyl)-1H-pyrrole-3-carboxylic acid |
Oxidation of the Ethyl Group:
The ethyl side-chain can also be a target for oxidation to introduce carbonyl or hydroxyl functionalities. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under vigorous conditions would likely lead to the oxidation of the ethyl group to a carboxylic acid, though this could also affect the pyrrole ring itself.
Milder and more selective oxidation methods could potentially yield 4-acetyl-1H-pyrrole-3-carboxylic acid or 4-(1-hydroxyethyl)-1H-pyrrole-3-carboxylic acid. For instance, controlled oxidation using reagents like manganese dioxide (MnO2) might favor the formation of the ketone. The synthesis of the corresponding alcohol could potentially be achieved through a two-step process involving initial halogenation followed by hydrolysis.
Formation of Fused Heterocyclic Systems Containing the Pyrrole Carboxylic Acid Moiety
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrrolopyrimidines, which are of significant interest in medicinal chemistry. The construction of a fused pyrimidine (B1678525) ring onto the pyrrole core typically requires the presence of suitably positioned functional groups on the pyrrole ring that can participate in cyclization reactions.
A common strategy involves the use of aminopyrrole derivatives. Therefore, the initial step would be the conversion of this compound into an appropriately substituted aminopyrrole.
Synthesis of Aminopyrrole Precursors:
One potential route to an aminopyrrole is through the Curtius rearrangement of the carboxylic acid at the C3 position. wikipedia.orgnih.govorganic-chemistry.org This process involves the conversion of the carboxylic acid into an acyl azide (B81097), typically via the corresponding acid chloride or by using diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide induces a rearrangement to an isocyanate, which can then be hydrolyzed to the corresponding amine. This would lead to the formation of 3-amino-4-ethyl-1H-pyrrole.
Another approach involves the nitration of the pyrrole ring, followed by the reduction of the nitro group to an amine. The directing effects of the existing substituents on the pyrrole ring would influence the position of nitration. For a 3-carboxy-4-ethylpyrrole, nitration is likely to occur at the C2 or C5 position. cdnsciencepub.com Subsequent reduction of the nitro group, for example, using catalytic hydrogenation (H2/Pd-C) or metal/acid combinations (e.g., Sn/HCl), would yield the corresponding aminopyrrole derivative.
Cyclization to Pyrrolo[2,3-d]pyrimidines:
Starting from a 2-amino-4-ethyl-1H-pyrrole-3-carboxylate (obtained via nitration at C2 and subsequent reduction), the fused pyrimidine ring can be constructed through cyclocondensation with various one-carbon reagents. For instance, heating the aminopyrrole with formamide (B127407) or triethyl orthoformate can lead to the formation of the pyrrolo[2,3-d]pyrimidin-4-one ring system. nih.gov Alternatively, reaction with guanidine (B92328) can yield the corresponding 4-aminopyrrolo[2,3-d]pyrimidine. researchgate.net
Cyclization to Pyrrolo[3,2-d]pyrimidines:
If a 3-amino-4-ethyl-1H-pyrrole derivative is obtained (e.g., via Curtius rearrangement), it can serve as a precursor for pyrrolo[3,2-d]pyrimidines. nih.gov Cyclization of a 3-aminopyrrole-4-carboxylate with reagents like formamide or urea (B33335) can lead to the formation of the pyrrolo[3,2-d]pyrimidin-4-one core.
Interactive Data Table: Synthesis of Fused Heterocycles from this compound Derivatives
| Pyrrole Precursor | Reagent(s) for Cyclization | Fused Heterocyclic System |
| 2-Amino-4-ethyl-1H-pyrrole-3-carboxylate | Formamide | 4-Ethyl-1,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one |
| 2-Amino-4-ethyl-1H-pyrrole-3-carboxylate | Guanidine | 4-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| 3-Amino-4-ethyl-1H-pyrrole-2-carboxylate | Urea | 5-Ethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7H)-dione |
| 3-Amino-4-ethyl-1H-pyrrole-2-carboxylate | Triethyl orthoformate | 5-Ethyl-3,7-dihydro-pyrrolo[3,2-d]pyrimidin-4-one |
Broader Applications of Pyrrole Carboxylic Acid Scaffolds in Advanced Chemical Synthesis
Role as Synthetic Intermediates in Complex Molecule Synthesis
Pyrrole (B145914) carboxylic acids are pivotal intermediates in the synthesis of complex molecules, particularly natural products and pharmaceutically active compounds. benthamdirect.comnih.gov The pyrrole ring is a core structure in many biologically active molecules, and the carboxylic acid group provides a handle for further chemical transformations. researchgate.netnih.gov For instance, pyrrole-2-carboxylic acid is a known precursor in the biosynthesis of certain natural products. wikipedia.orgnih.gov
The strategic placement of substituents, such as the ethyl group in 4-ethyl-1H-pyrrole-3-carboxylic acid, allows for precise control over the steric and electronic properties of the target molecule. The carboxylic acid functionality can be readily converted into other functional groups like amides, esters, and alcohols, or it can be removed via decarboxylation, further expanding its synthetic utility. nih.govacs.org This versatility makes pyrrole carboxylic acids crucial components in the retrosynthetic analysis of intricate molecular architectures.
Building Blocks for Heterocyclic Libraries
The synthesis of libraries of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrrole carboxylic acids serve as excellent starting materials for the generation of diverse heterocyclic libraries. benthamdirect.com The pyrrole core can be further elaborated through various chemical reactions, while the carboxylic acid group allows for the introduction of a wide range of substituents and building blocks.
Multi-component reactions, often employing pyrrole derivatives, are particularly efficient for generating molecular diversity. nih.gov For example, the Hantzsch pyrrole synthesis, a classic method, can be adapted to produce a variety of substituted pyrrole-3-carboxylic acids in a one-pot process. researchgate.netnih.gov By systematically varying the starting materials, large libraries of pyrrole-based compounds can be rapidly assembled and screened for desired biological activities or material properties. The development of synthetic methodologies that allow for the large-scale preparation of a diverse library of pyrrole-amides has been a subject of research. acs.org
Applications in Material Science and Catalysis
The unique electronic properties of the pyrrole ring make pyrrole carboxylic acids and their derivatives attractive for applications in material science. researchgate.net Carboxylic acid-functionalized polypyrroles have been synthesized and utilized for their ability to bind metal ions, suggesting applications in environmental remediation and sensing. acs.orgacs.org The incorporation of carboxylic acid groups can enhance the processability and functionality of polypyrrole-based materials. acs.orgacs.org
In the realm of catalysis, pyrrole carboxylic acids and their derivatives have demonstrated utility as ligands for transition metal catalysts. nih.gov For example, pyrrole-2-carboxylic acid has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions. nih.gov The pyrrole scaffold can also be a component of more complex catalyst systems, where its electronic and steric properties can be tuned to influence catalytic activity and selectivity. benthamdirect.comresearchgate.net Furthermore, pyrrole itself can act as a catalyst for polymerization processes. atamanchemicals.com
Development of Novel Synthetic Methodologies Leveraging Pyrrole Carboxylic Acid Reactivity
The inherent reactivity of pyrrole carboxylic acids has spurred the development of novel synthetic methodologies. The carboxylic acid group can direct transformations at other positions on the pyrrole ring or can itself be the site of reaction. For instance, methods for the N-acylation of pyrroles often utilize carboxylic acids as the acyl source, activated by reagents like trifluoroacetic anhydride. rsc.orgacs.org
Researchers have also explored innovative ways to synthesize pyrrole carboxylic acids themselves. Sustainable approaches using bio-based feedstocks are gaining traction, providing greener alternatives to traditional petroleum-based syntheses. nih.govacs.orgresearchgate.net Continuous flow synthesis has emerged as a powerful technique for the efficient and scalable production of highly substituted pyrrole-3-carboxylic acid derivatives. researchgate.netnih.govacs.org These advancements not only expand the toolkit of synthetic chemists but also enable the more efficient production of valuable pyrrole-based compounds.
Structural Modifications for Enhanced Synthetic Utility
To further enhance their synthetic utility, pyrrole carboxylic acids can be structurally modified. The introduction of various substituents onto the pyrrole ring can fine-tune the molecule's reactivity, solubility, and other physicochemical properties. For example, the synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their presence in successful drugs. mdpi.com
Protecting group strategies are also crucial for managing the reactivity of the pyrrole nitrogen and the carboxylic acid group during multi-step syntheses. organic-chemistry.org The development of new protecting groups for the pyrrole nitrogen, such as N-alkoxycarbonyl groups, has been shown to endow the pyrrole with distinct reactivity compared to more traditional protecting groups. acs.org These modifications allow chemists to selectively perform reactions at specific sites within the molecule, enabling the construction of highly complex and functionalized pyrrole derivatives.
Green Chemistry and Sustainable Approaches in Pyrrole Carboxylic Acid Synthesis
Principles of Green Chemistry in Pyrrole (B145914) Synthesis
The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. In the context of synthesizing pyrrole derivatives like 4-ethyl-1H-pyrrole-3-carboxylic acid, these principles are applied to address challenges such as the use of hazardous solvents, high temperatures, and the generation of waste. Key principles that have been a focus in pyrrole synthesis include waste prevention, atom economy, the use of safer solvents and auxiliaries, energy efficiency, the use of renewable feedstocks, and catalysis. semanticscholar.org For instance, traditional methods for pyrrole synthesis often involve volatile and toxic organic solvents and can require harsh reaction conditions. semanticscholar.org Green approaches seek to replace these with more sustainable alternatives, such as water or solvent-free conditions, and to employ energy-efficient techniques like microwave irradiation or mechanochemistry.
Solvent-Free and Aqueous Media Reactions
The use of greener solvents, or the elimination of solvents altogether, is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic reactants in water can be a challenge, the synthesis of certain pyrrole derivatives has been successfully demonstrated in aqueous media. For example, the Paal-Knorr condensation, a common method for pyrrole synthesis, has been adapted to proceed in water, often with the aid of a catalyst.
Solvent-free reactions represent an even more environmentally friendly approach, as they eliminate solvent-related waste and simplify product purification. These reactions are often facilitated by techniques such as grinding or heating. A notable example is the catalyst- and solvent-free, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives, which proceeds under microwave irradiation. rsc.org This approach highlights the potential for synthesizing precursors to this compound in a highly efficient and green manner.
Below is a table illustrating the synthesis of pyrrole derivatives under solvent-free conditions, which could be adapted for the synthesis of this compound.
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) |
| 1 | Aniline | Ethyl acetoacetate (B1235776) | α-bromoacetophenone | Microwave (450 W), Neat | N-phenyl-2-methyl-1H-pyrrole-3-carboxylate | 85 |
| 2 | Benzylamine | Ethyl acetoacetate | α-bromoacetophenone | Microwave (450 W), Neat | N-benzyl-2-methyl-1H-pyrrole-3-carboxylate | 82 |
| 3 | Cyclohexylamine | Ethyl acetoacetate | α-bromoacetophenone | Microwave (450 W), Neat | N-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylate | 78 |
This table is illustrative and based on the synthesis of related pyrrole-3-carboxylate derivatives under solvent-free conditions. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netresearchgate.net This technique is particularly aligned with the principles of green chemistry due to its energy efficiency. pensoft.net In the synthesis of pyrroles, microwave irradiation has been successfully applied to various reaction types, including the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses. pensoft.net
For the synthesis of pyrrole-3-carboxylic acid derivatives, microwave assistance can be employed in multi-component reactions, offering a rapid and efficient route to these compounds. For example, the one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from an amine, ethyl acetoacetate, and an α-bromoacetophenone can be achieved under solvent-free microwave irradiation. rsc.org This method avoids the need for a catalyst and a solvent, making it a particularly green approach. rsc.org The rapid heating and shorter reaction times associated with microwave synthesis can also help to minimize the formation of byproducts, further contributing to a cleaner reaction profile. pensoft.netresearchgate.net
The following table provides examples of microwave-assisted synthesis of polysubstituted pyrroles, demonstrating the efficiency of this technique.
| Entry | Reaction Type | Reactants | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| 1 | Paal-Knorr | 1,4-diketone, primary amine | Acetic acid | 2-10 | 65-89 | organic-chemistry.org |
| 2 | Three-component | Amine, ethyl acetoacetate, α-bromoacetophenone | None (Neat) | Not specified | Good | rsc.org |
| 3 | Paal-Knorr | 2,5-hexanedione (B30556), primary amine | None | Not specified | High | pensoft.net |
Photocatalytic and Electrocatalytic Methodologies
Recent advancements in synthetic chemistry have seen the rise of photocatalysis and electrocatalysis as powerful and sustainable tools for organic transformations. These methods utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. While specific applications of these techniques for the direct synthesis of this compound are not yet widely reported, the synthesis of the broader class of substituted pyrroles has been achieved using these methodologies.
Photocatalysis, particularly with visible light, offers a green alternative to traditional synthetic methods that often require high temperatures or toxic reagents. Electrosynthesis, on the other hand, uses electrons as a "reagent," avoiding the need for chemical oxidants or reductants and thereby reducing waste. Both approaches are at the forefront of green chemistry research and hold significant promise for the future synthesis of complex molecules like this compound.
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is an inherently green technology. Enzymes operate under mild conditions (physiological temperature and pH), are highly selective, and are derived from renewable resources. In the context of pyrrole synthesis, while direct enzymatic synthesis of this compound is not established, enzymatic reactions have been explored for the synthesis of related structures. For instance, the biosynthesis of pyrrole-2-carbaldehyde has been demonstrated via enzymatic CO2 fixation, a process that involves a carboxylic acid intermediate. This suggests the potential for developing enzymatic pathways for the synthesis of various pyrrole carboxylic acids. The high chemo-, regio-, and stereoselectivity of enzymes could offer a significant advantage in the synthesis of functionalized pyrroles, reducing the need for protecting groups and purification steps.
Mechanochemical Synthesis (Ball Milling)
Mechanochemistry, particularly ball milling, has gained traction as a green synthetic technique due to its ability to conduct reactions in the absence of solvents, often with reduced reaction times and improved yields. This method involves the use of mechanical force to induce chemical reactions between solid reactants. A high-yielding, one-pot ball milling method has been developed for the synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives under solvent-free and catalyst-free conditions. pensoft.net This approach is simple, environmentally friendly, and economically advantageous. pensoft.net
The following table details the synthesis of various 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives using ball milling, showcasing the versatility and efficiency of this green technique.
| Entry | Amine | Aldehyde | Other Reactant | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Malonic acid | 30 | 95 | rsc.orgpensoft.net |
| 2 | 4-Chloroaniline | Benzaldehyde | Malonic acid | 40 | 92 | rsc.orgpensoft.net |
| 3 | Benzylamine | 4-Bromobenzaldehyde | Malonic acid | 40 | 90 | rsc.orgpensoft.net |
| 4 | Methylamine | Benzaldehyde | Malonic acid | 30 | 94 | rsc.orgpensoft.net |
This table is based on the synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives, which are structurally related to the target compound. rsc.orgpensoft.net
Application of Renewable Resources and Green Catalysts
The utilization of renewable resources as starting materials for chemical synthesis is a key aspect of green chemistry, aiming to reduce dependence on fossil fuels. For the synthesis of pyrrole carboxylic acids, researchers are exploring the use of biosourced starting materials. A sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported from the reaction of primary amines and 3-hydroxy-2-pyrones, which can be derived from renewable sources. researchgate.net This reaction can be performed under solvent-free conditions or in a basic water-methanol solution at room temperature, highlighting its green credentials. researchgate.net
In addition to renewable feedstocks, the use of green catalysts is crucial for developing sustainable synthetic routes. Green catalysts are typically non-toxic, recyclable, and highly efficient. For pyrrole synthesis, a range of green catalysts has been investigated, including iron(III) chloride in water, which is an inexpensive and environmentally benign Lewis acid. Organocatalysts, which are small organic molecules, also offer a green alternative to metal-based catalysts.
Future Research Directions in Pyrrole Carboxylic Acid Chemistry
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount to enabling further investigation of 4-ethyl-1H-pyrrole-3-carboxylic acid. While classical methods like the Hantzsch, Paal-Knorr, and Knorr syntheses provide foundational approaches for constructing the pyrrole (B145914) ring, future research should focus on more modern and specialized strategies. nih.gov
One promising avenue is the adaptation of multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. For instance, a one-pot synthesis based on the Hantzsch reaction could be optimized for the specific synthesis of this compound, potentially utilizing a continuous flow setup to enhance efficiency and yield. researchgate.net
Furthermore, the exploration of transition-metal-catalyzed C-H functionalization presents a powerful tool for the direct introduction of the ethyl and carboxylic acid groups onto a pre-formed pyrrole ring. nih.gov This approach could offer a more convergent and atom-economical alternative to traditional linear syntheses. Research into photocatalyzed and electrochemical methods for pyrrole functionalization is also a burgeoning field that could lead to novel and sustainable synthetic pathways. researchgate.net
| Synthetic Approach | Potential Starting Materials for this compound | Key Advantages |
| Modified Hantzsch Synthesis | Ethyl 3-oxopentanoate, an alpha-halo ketone, and an ammonia (B1221849) source | Well-established, potential for flow chemistry adaptation |
| Paal-Knorr Condensation | A suitably substituted 1,4-dicarbonyl compound and an amine | High efficiency for ring formation |
| C-H Functionalization | 1H-pyrrole-3-carboxylic acid or a derivative | High atom economy, late-stage modification potential |
| Photocatalyzed Reactions | Simple pyrrole precursors | Mild reaction conditions, novel reactivity |
Advanced Mechanistic Investigations with Cutting-Edge Techniques
A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Advanced spectroscopic methods, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. Isotopic labeling studies can further clarify bond-forming and bond-breaking steps. For example, in a proposed iodine-mediated synthesis of substituted pyrroles, mechanistic investigations suggest the formation of a dicarbonyl intermediate. nih.gov
Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. mui.ac.ir Such theoretical studies can provide valuable insights that complement experimental findings and guide the rational design of more efficient synthetic protocols.
Development of Highly Selective Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of highly selective catalysts for the synthesis and functionalization of this compound is a key area for future research. This includes catalysts for both the initial ring formation and subsequent modifications.
For the synthesis of the pyrrole ring, novel iron-based catalysts have shown promise in domino reactions that proceed under mild conditions with high functional group tolerance. rsc.org The development of chiral catalysts could also enable the enantioselective synthesis of derivatives of this compound, which may be of interest for certain applications.
For the functionalization of the pre-formed pyrrole ring, catalytic systems for regioselective C-H activation are of particular importance. nih.gov Research into directing groups that can guide a catalyst to a specific position on the pyrrole ring will be crucial for achieving high selectivity. Furthermore, the development of catalysts that can operate under environmentally friendly conditions, such as in aqueous media or with the use of renewable feedstocks, aligns with the growing emphasis on sustainable chemistry. acs.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. nih.gov The integration of flow chemistry into the synthesis of this compound could significantly accelerate its investigation.
A continuous flow process for a Hantzsch-type synthesis of pyrrole-3-carboxylic acids has already been reported, demonstrating the feasibility of this approach. syrris.comnih.gov This methodology could be adapted and optimized for the specific synthesis of the 4-ethyl derivative, allowing for the rapid production of material for further studies. nih.gov The scale-up potential of such a flow process has also been demonstrated, with the synthesis of 850 mg of a pyrrole-3-carboxylic acid derivative in 2.5 hours. researchgate.net
Automated synthesis platforms, which combine robotics with flow chemistry, could be employed to rapidly explore a wide range of reaction conditions and to synthesize a library of derivatives of this compound for structure-activity relationship studies.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Synthesis of the core pyrrole structure and subsequent functionalization | Improved reaction control, enhanced safety, ease of scalability |
| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivatives | Accelerated research and development, rapid optimization |
| In-line Analysis | Real-time monitoring of reaction progress in a flow system | Immediate feedback for process optimization, improved yield and purity |
Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships
A deeper theoretical understanding of the electronic structure and reactivity of this compound is essential for predicting its chemical behavior and for designing new applications. Computational chemistry can play a pivotal role in this area.
Quantum chemical calculations can be used to determine key electronic properties, such as the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and aromaticity. mui.ac.ir This information can be used to predict the regioselectivity of electrophilic and nucleophilic substitution reactions, as well as the molecule's potential to participate in cycloaddition reactions.
Furthermore, theoretical modeling can be used to establish structure-property relationships. For example, by systematically varying the substituents on the pyrrole ring and calculating the resulting changes in electronic and steric properties, it may be possible to predict how these modifications will affect the compound's reactivity and potential biological activity.
Design of Tailored Pyrrole Carboxylic Acid Derivatives for Specific Synthetic Goals
The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules with tailored properties. Future research should focus on the rational design and synthesis of derivatives for specific applications.
For example, the carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones. mdpi.com This allows for the incorporation of the this compound moiety into larger molecules, such as peptides or polymers. The synthesis of pyrrole-3-carboxamides is of particular interest, as this substructure is found in several successful drugs. mdpi.com
The pyrrole ring itself can also be further functionalized. For instance, the nitrogen atom can be alkylated or acylated, and the remaining C-H bonds on the ring can be targeted for substitution. organic-chemistry.org This allows for the fine-tuning of the molecule's steric and electronic properties to achieve specific synthetic goals. The design of novel pyrrole derivatives with potential biological activity is an active area of research. mdpi.com
Continued Emphasis on Sustainable and Environmentally Benign Methodologies
As with all areas of chemical research, a continued emphasis on sustainability and green chemistry is essential for the future investigation of this compound. jddhs.com This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric reactions, and the minimization of waste.
The use of green solvents, such as water or ethanol, or even solvent-free reaction conditions, should be explored wherever possible. semanticscholar.org Methodologies that utilize energy-efficient activation techniques, such as microwave or ultrasound irradiation, can also contribute to a more sustainable synthetic process. semanticscholar.org
Furthermore, the principles of atom economy should be a guiding factor in the design of new synthetic routes. Reactions that incorporate all of the atoms from the starting materials into the final product are inherently more sustainable than those that generate significant amounts of byproducts. The development of an iridium-catalyzed pyrrole synthesis from renewable alcohols is a notable example of a sustainable approach. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-ethyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with ethyl 4-ethyl-1H-pyrrole-3-carboxylate as a precursor. Hydrolysis under alkaline conditions (e.g., NaOH/EtOH) followed by acidification (HCl) yields the carboxylic acid derivative. This method is analogous to procedures used for structurally related compounds like 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid, where hydrolysis achieved 72% yield .
- Step 2 : Optimize reaction time and temperature. For example, extended reflux (6–8 hours at 80°C) improves ester-to-acid conversion efficiency.
- Data Considerations : Monitor reaction progress via LCMS or TLC. Typical purity ranges from 95–98% after recrystallization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, as demonstrated for 1H-pyrrole-2-carboxylic acid, where N–H⋯O interactions form centrosymmetric dimers .
- NMR Spectroscopy : Key signals include a broad singlet for the pyrrole NH (~12.10 ppm in DMSO-d6) and a carboxylic acid proton (~12–13 ppm). Compare with published spectra of analogs like 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid .
- Mass Spectrometry : ESIMS typically shows [M−1]⁻ or [M+1]⁺ ions. For example, molecular weight confirmation for 4-ethyl derivatives should align with m/z ~153.1 (C₇H₉NO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for substituted pyrrole-3-carboxylic acids?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or substituent effects. For example:
- In DMSO-d6, the NH proton of this compound may appear downfield (~12.5 ppm) compared to analogs with electron-withdrawing groups (~11.5 ppm) due to reduced hydrogen-bonding disruption .
- Use ab initio calculations (e.g., DFT) to model electronic environments and predict shifts. Cross-validate with experimental data from structurally characterized analogs (e.g., 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, δ = 13.99 ppm for NH) .
Q. What strategies are effective for improving the pharmacological activity of pyrrole-3-carboxylic acid derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Modification Site : Introduce substituents at the 4-ethyl position to enhance lipophilicity. For example, replacing ethyl with a trifluoromethyl group (as in 4-(6-(trifluoromethyl)pyridin-3-yl) derivatives) improved protein kinase inhibition by 40% in analogs .
- Bioisosteric Replacement : Replace the carboxylic acid with a bioisostere like a tetrazole (e.g., 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters showed enhanced anti-inflammatory activity) .
Q. How can crystallization challenges for pyrrole-3-carboxylic acid derivatives be addressed?
- Approach :
- Solvent Screening : Use mixed solvents (e.g., EtOH/ethyl acetate, 4:1) to enhance solubility and nucleation, as shown for 1H-pyrrole-2-carboxylic acid crystallization .
- Additives : Introduce co-crystallizing agents (e.g., L-proline) to stabilize hydrogen-bonded networks.
- Thermodynamic Analysis : Characterize polymorphs via DSC and PXRD. For hygroscopic derivatives, employ anhydrous conditions during isolation .
Data Contradiction Analysis
Q. Why do reported yields for similar pyrrole-3-carboxylic acid syntheses vary significantly?
- Key Variables :
- Substituent Effects : Bulky groups (e.g., 4-((6-(trifluoromethyl)pyridin-3-yl)methyl)) reduce steric accessibility during ester hydrolysis, lowering yields (e.g., 21% vs. 72% for simpler analogs) .
- Workup Methods : Acidification pH impacts precipitation efficiency. Maintain pH < 3 to maximize recovery of the free acid .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
